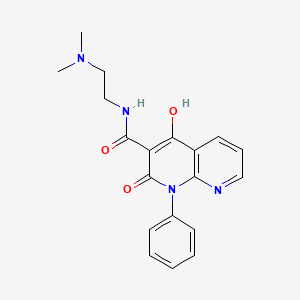

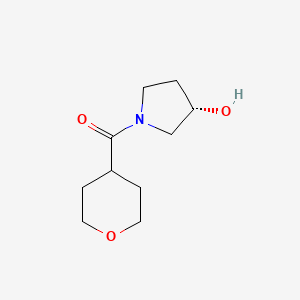

(S)-(3-Hydroxypyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(S)-(3-Hydroxypyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone” is a complex organic compound. The compound is a derivative of tetrahydropyran, a type of heterocyclic compound . The tetrahydropyran ring is a common structural motif in many natural products and pharmaceutical compounds .

Synthesis Analysis

The synthesis of such compounds often involves multistep reactions. For instance, the synthesis of tetrahydropyrans has been achieved through diverse methodologies, including the use of catalysts such as ionic liquids, heterogeneous catalysts, polyethylene glycol (PEG), magnetic nanoparticles, MOFs, or sophisticated organocatalysts .

Molecular Structure Analysis

The molecular structure of “(S)-(3-Hydroxypyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone” is complex, involving a pyrrolidine ring and a tetrahydropyran ring. The tetrahydropyran ring is a six-membered ring with one oxygen atom .

Chemical Reactions Analysis

The chemical reactions involving “(S)-(3-Hydroxypyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone” could be complex due to the presence of multiple functional groups. The compound could potentially undergo a variety of reactions, including those typical of alcohols, ketones, and amines .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-(3-Hydroxypyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone” would depend on its exact molecular structure. For instance, tetrahydropyran derivatives have been described as having high binding constants .

Scientific Research Applications

Synthesis of 2H-Pyrans

The compound contains a 2H-pyran ring, which is a structural motif present in many natural products . This compound could be used as a key intermediate in the synthesis of 2H-pyrans .

Construction of Natural Product Structures

The 2H-pyran ring in the compound is a strategic key intermediate in the construction of many natural product structures . This could be used in the synthesis of complex natural products.

Synthesis of Daurichromenic Acid and Analogues

The 2H-pyrans were used as key intermediates in the total synthesis of (−)-daurichromenic acid and analogues .

Detection of Single Strand Breaks in DNA

The compound could potentially be used in conjunction with other chemicals to improve the process of detecting single strand breaks (SSBs) in DNA .

Synthesis of 2-(5-bromothiophene-2-sulfonamido)-N-(tetrahydro-2H-pyran-2-yloxy)acetamides

The compound may be used in the synthesis of 2-(5-bromothiophene-2-sulfonamido)-N-(tetrahydro-2H-pyran-2-yloxy)acetamides .

Anti-Inflammatory Properties

The compound could potentially have anti-inflammatory properties . However, more research would be needed to confirm this.

Future Directions

properties

IUPAC Name |

[(3S)-3-hydroxypyrrolidin-1-yl]-(oxan-4-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c12-9-1-4-11(7-9)10(13)8-2-5-14-6-3-8/h8-9,12H,1-7H2/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLYXQTUXFAMVAL-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C(=O)C2CCOCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1O)C(=O)C2CCOCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40735364 |

Source

|

| Record name | [(3S)-3-Hydroxypyrrolidin-1-yl](oxan-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-(3-Hydroxypyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone | |

CAS RN |

1354691-47-6 |

Source

|

| Record name | [(3S)-3-Hydroxypyrrolidin-1-yl](oxan-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40735364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 2-(methylsulfonyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B594343.png)